![molecular formula C9H7ClF3NO2S B11822946 N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are widely used in organic synthesis. The presence of the trifluoroethyl group and the benzenesulfonyl moiety imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with a trifluoroethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of stringent quality control measures ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Addition Reactions: The compound can react with unsaturated compounds to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example:
Substitution Reactions: Formation of sulfonamides or sulfonate esters.
Oxidation Reactions: Formation of benzenesulfonic acid derivatives.
Reduction Reactions: Formation of benzenesulfinic acid derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The trifluoroethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. The benzenesulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in chemical reactions.
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride can be compared with other sulfonyl chlorides and trifluoroethyl-containing compounds. Similar compounds include:
Benzenesulfonyl Chloride: Lacks the trifluoroethyl group and has different reactivity and applications.
Trifluoroethylamine: Contains the trifluoroethyl group but lacks the sulfonyl chloride moiety.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with different chemical properties and uses.
The uniqueness of this compound lies in the combination of the trifluoroethyl and benzenesulfonyl groups, which imparts distinct reactivity and versatility in chemical synthesis and applications.
Properties
Molecular Formula |
C9H7ClF3NO2S |
|---|---|
Molecular Weight |
285.67 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO2S/c10-6-14-8(9(11,12)13)17(15,16)7-4-2-1-3-5-7/h1-6,8H |
InChI Key |
FTHXYXADEYHPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(F)(F)F)N=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)
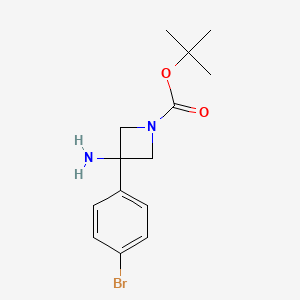


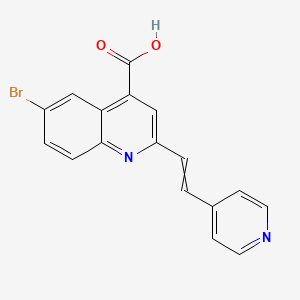
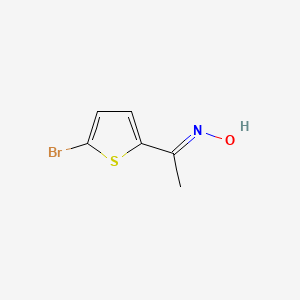
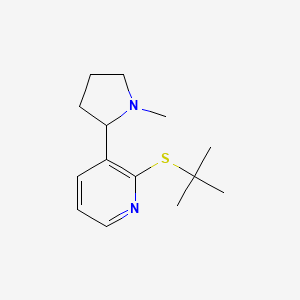
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
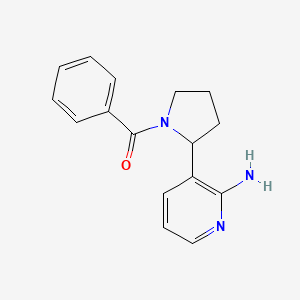
![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
